molecular formula C21H40N2O5 B1396038 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate CAS No. 69912-63-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Cat. No.: B1396038
CAS No.: 69912-63-6
M. Wt: 400.6 g/mol
InChI Key: IHZHDSHEYMELJP-ZCMDIHMWSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methoxy-substituted propanoate backbone, and a dicyclohexylamine counterion. This compound is structurally designed for applications in peptide synthesis and pharmaceutical intermediates, leveraging the Boc group’s stability under basic conditions and the dicyclohexylamine’s role in enhancing solubility and crystallinity . Its stereochemical configuration (S-enantiomer) is critical for biological activity, as seen in related compounds used in antitumor agents .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHDSHEYMELJP-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705349
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69912-63-6
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of the amino acid serine. Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.

Action Environment

The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions, which means the compound’s activity could be influenced by the pH of its environment.

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₂₁H₄₀N₂O₅
  • Molecular Weight: 400.55 g/mol
  • CAS Number: 1464025-91-9

The biological activity of this compound can be attributed to its interaction with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can enhance the compound's stability and bioavailability. The methoxy group is believed to play a role in modulating the compound's lipophilicity, influencing its ability to penetrate biological membranes.

Pharmacological Activity

Research has indicated that derivatives of dicyclohexylamine exhibit a range of pharmacological effects, including:

  • Antiviral Activity: Some studies suggest that compounds related to dicyclohexylamine can inhibit viral replication. For instance, certain peptidomimetic inhibitors have shown promising results against SARS-CoV-2 protease with IC50 values in the low nanomolar range . This highlights the potential for dicyclohexylamine derivatives in antiviral drug development.
  • Cytotoxicity: In vitro studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity, making them suitable candidates for further pharmacological evaluation .

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2:
    • A study synthesized several peptidomimetic inhibitors based on the structure of dicyclohexylamine derivatives. Among these, compounds showed IC50 values of 18.06 nM and 22.42 nM against SARS-CoV-2 3CL protease, indicating strong inhibitory activity .
    • These compounds also demonstrated significant antiviral activity with EC50 values of 313.0 nM and 170.2 nM, outperforming existing antiviral agents like nirmatrelvir .
  • Metabolic Stability and Pharmacokinetics:
    • Research into the metabolic stability of these compounds revealed favorable pharmacokinetic profiles. For instance, one derivative exhibited a half-life (T1/2) of 78.89 minutes in human liver microsomes, suggesting good metabolic stability which is crucial for drug development .

Data Tables

StudyCompoundIC50 (nM)EC50 (nM)T1/2 (min)Remarks
Compound 1a18.06313.078.89Strong antiviral activity
Compound 2b22.42170.2652.17Improved metabolic stability

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Amino Acid Derivatives

The Boc group in DCHMMP is widely utilized in the synthesis of Boc derivatives of amino acids. The application involves the use of di-tert-butyl pyrocarbonate, which has been studied to optimize reaction conditions for improved yields. Research indicates that modifying these conditions can enhance the efficiency of synthesizing amino acid derivatives significantly.

2. Deprotection Reactions

DCHMMP serves as a precursor for selectively deprotecting N-Boc groups from various compounds. This deprotection is typically achieved using oxalyl chloride in methanol, allowing for high yields (up to 90%) under mild conditions (room temperature) over a period of 1 to 4 hours.

3. Agricultural Biotechnology

Dicyclohexylamine has been identified as an inhibitor of plant spermidine synthase, which plays a critical role in polyamine biosynthesis. This inhibition can lead to an increase in spermine synthesis without adversely affecting other pathways such as 1-aminocyclopropane-1-carboxylate synthesis. This property suggests potential applications in agricultural biotechnology for enhancing plant growth and development.

4. Sensor Technology

The compound has also found utility in sensor technology, particularly for detecting environmental contaminants like explosives (e.g., trinitrotoluene). Its ability to interact with various biological systems makes it a versatile candidate for analytical chemistry applications.

Case Studies

Case Study 1: Optimization of Boc Derivative Synthesis

A study focusing on the synthesis of Boc derivatives highlighted the importance of reaction conditions such as temperature and solvent choice. By optimizing these parameters, researchers achieved significant improvements in yield and purity, demonstrating the practical importance of DCHMMP in organic synthesis.

Case Study 2: Inhibition of Spermidine Synthase

Research examining the biological activity of DCHMMP revealed its role as an inhibitor of spermidine synthase in plants. This inhibition was shown to promote spermine synthesis, suggesting potential agricultural applications for enhancing crop yields through biochemical pathways manipulation.

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Differences: The R-configured methylthio analog (CAS 112898-23-4) highlights the importance of chirality in biological activity, as even minor stereochemical changes can drastically affect receptor binding .

Q & A

Q. What is the structural role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it impact peptide synthesis workflows?

The Boc group protects the primary amine during peptide synthesis, preventing unwanted side reactions. Its stability under basic conditions allows selective deprotection using acids (e.g., trifluoroacetic acid). This enables sequential coupling in solid-phase synthesis . The methoxypropanoate ester enhances solubility in organic solvents, critical for reaction homogeneity .

Q. What are the standard synthetic routes for preparing this compound, and which catalysts are optimal?

Synthesis typically involves:

  • Step 1: Boc protection of (S)-2-amino-3-methoxypropanoic acid using di-tert-butyl dicarbonate in dichloromethane with a base (e.g., triethylamine) .
  • Step 2: Esterification of the carboxylic acid with methanol or another alcohol under acidic conditions.
  • Step 3: Salt formation with dicyclohexylamine via acid-base reaction in anhydrous solvent . Catalysts like palladium or ruthenium (for hydrogenation steps) are effective but require supports like niobic acid for higher yields .

Q. How should researchers purify and characterize this compound to ensure high purity?

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization: Employ 1^1H/13^{13}C NMR to confirm Boc group integrity and stereochemistry. Chiral HPLC or polarimetry verifies enantiomeric excess (>99% for S-configuration) .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields under varying catalytic conditions be systematically addressed?

Contradictions often arise from differences in:

  • Catalyst support: Niobic acid supports improve dispersion and activity compared to carbon, reducing byproducts like cyclohexylamine .
  • Reaction atmosphere: Controlled H2H_2 pressure (4–10 bar) minimizes over-reduction.
  • Work-up protocols: Acidic extraction removes unreacted amines, improving yield accuracy .

Q. What advanced techniques confirm the compound’s stereochemical stability under harsh reaction conditions?

  • Chiral Shift Reagents in NMR: Europium-based reagents resolve enantiomer signals in 1^1H NMR, detecting racemization .
  • Accelerated Stability Testing: Heat the compound to 60°C in DMSO and monitor decomposition via LC-MS. Boc groups degrade above 100°C, requiring strict temperature control .

Q. What methodological precautions are critical for handling this compound in air-sensitive reactions?

  • Storage: Keep under nitrogen at –20°C to prevent hydrolysis of the Boc group .
  • Handling: Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive steps.
  • Safety: Follow P201/P202 guidelines (obtain protocols before use, avoid ignition sources) .

Data Contradiction Analysis

Q. Why do some studies report lower yields when using palladium catalysts versus ruthenium?

Palladium catalysts may favor undesired side reactions (e.g., N-alkylation) without proper supports. Ruthenium on niobic acid enhances selectivity for reductive amination but requires higher H2H_2 pressures (10–15 bar) . Confounding factors include impurity levels in starting materials (e.g., cyclohexanone purity >99.5% is critical) .

Application-Focused Questions

Q. How is this compound utilized in asymmetric catalysis or chiral auxiliaries?

The S-configuration and Boc group make it a chiral building block for:

  • Peptide mimetics: Introduce methoxy groups to modulate lipophilicity in drug candidates.
  • Organocatalysts: The amine salt facilitates enantioselective aldol reactions when paired with proline derivatives .

Q. What strategies mitigate Boc group cleavage during long-term storage or acidic work-ups?

  • Buffered Deprotection: Use 30% TFA in DCM with 5% water to avoid premature cleavage.
  • Stabilizers: Add 1% triisopropylsilane as a scavenger during storage .

Methodological Tables

Synthetic Step Optimal Conditions Key References
Boc ProtectionDi-tert-butyl dicarbonate, Et3_3N, DCM, 0°C → RT
EsterificationMethanol, H2_2SO4_4, reflux
Salt FormationDicyclohexylamine, anhydrous THF, RT
Characterization Technique Expected Data
Boc Group Integrity13^{13}C NMR (δ 155–160 ppm, carbonyl)
Enantiomeric PurityChiral HPLC (Chiralpak AD-H, hexane/IPA)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 2
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

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